molecular formula C14H23BN2O3 B1486701 5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester CAS No. 1192838-57-5

5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester

Cat. No. B1486701
CAS RN: 1192838-57-5
M. Wt: 278.16 g/mol
InChI Key: PZTUGVQMBGNEAZ-UHFFFAOYSA-N
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Description

“5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .

Scientific Research Applications

Synthesis Enhancements

The compound 5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester is relevant in the context of enhancing synthesis methods for various chemical compounds. For example, it has been utilized in the development of novel protocols for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters, achieving up to 94% yields. This process involves palladium-catalyzed tert-butoxycarbonylation, indicating the compound's role in facilitating high-efficiency cross-coupling reactions (Li et al., 2014).

Advancements in Suzuki Cross-Coupling Reactions

The compound has been noted for its application in the facile synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions. This process involves the use of various aryl/heteroaryl boronic acids/pinacol esters, showcasing the compound's utility in the synthesis of pyrazine analogs with potential nonlinear optical properties through DFT calculations (Ahmad et al., 2021).

Analytical Method Development

In the analytical chemistry domain, strategies for analyzing highly reactive pinacolboronate esters, including this compound, have been developed to address the challenges posed by their facile hydrolysis. These strategies involve employing non-aqueous and aprotic solvents and highly basic mobile phases for reversed-phase separations, enhancing the analysis of such reactive compounds (Zhong et al., 2012).

Improved Synthesis Processes

An improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, related closely to this compound, highlights the compound's significance in Suzuki coupling processes. This method demonstrates the utility of the corresponding lithium hydroxy ate complex for direct application in Suzuki couplings, showing advancements in synthesis techniques (Mullens, 2009).

Future Directions

The future directions in the research and application of “5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester” and similar compounds could involve the development of more efficient methods for the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters . Additionally, the development of more stable and readily available boronic esters could significantly expand the scope of boron chemistry .

Mechanism of Action

Target of Action

The primary target of 5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound acts as a nucleophile . It transfers its organic group to the palladium catalyst in a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction enables the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis . The reaction is known for its mild and functional group tolerant conditions, making it widely applicable in various synthetic procedures .

Pharmacokinetics

It’s important to note that boronic pinacol esters, in general, are susceptible to hydrolysis . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds with high enantioselectivity .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of moisture . For instance, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-12(2,3)18-11-9-16-10(8-17-11)15-19-13(4,5)14(6,7)20-15/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTUGVQMBGNEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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